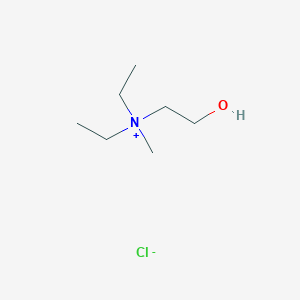![molecular formula C21H16O6S2 B102477 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid CAS No. 17766-32-4](/img/structure/B102477.png)
6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, each bearing a sulfonic acid group. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenesulfonic acid, 6,6-methylenebis- typically involves the sulfonation of naphthalene followed by a condensation reaction. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalenesulfonic acid. This intermediate is then subjected to a condensation reaction with formaldehyde under acidic conditions to form the methylene bridge, resulting in the final product .
Industrial Production Methods: In industrial settings, the production of 2-naphthalenesulfonic acid, 6,6-methylenebis- is carried out in large reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production .
Types of Reactions:
Oxidation: 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromic acid. These reactions often lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, leading to the formation of reduced naphthalene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Naphthoquinones, oxidized naphthalene derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Naphthalene derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes. It serves as an intermediate in the production of surfactants and dispersants.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of detergents, paper, and textiles due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 2-naphthalenesulfonic acid, 6,6-methylenebis- involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins or enzymes, affecting their activity. The methylene bridge provides structural rigidity, allowing the compound to fit into specific binding sites. These interactions can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
2-Naphthalenesulfonic acid: A simpler analog with a single naphthalene ring and a sulfonic acid group.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups on a single naphthalene ring.
Naphthalene-1-sulfonic acid: Another analog with the sulfonic acid group at a different position on the naphthalene ring
Uniqueness: 6-[(6-Sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid is unique due to its bis-sulfonic acid structure connected by a methylene bridge. This configuration imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
17766-32-4 |
|---|---|
Fórmula molecular |
C21H16O6S2 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
6-[(6-sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16O6S2/c22-28(23,24)20-7-5-16-10-14(1-3-18(16)12-20)9-15-2-4-19-13-21(29(25,26)27)8-6-17(19)11-15/h1-8,10-13H,9H2,(H,22,23,24)(H,25,26,27) |
Clave InChI |
NOKFJMKCHWGVBY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
Sinónimos |
2-Naphthalenesulfonic acid, 6,6-methylenebis- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)

